molecular formula C12H8BrNO2 B13919975 6-(4-Bromophenyl)nicotinic acid

6-(4-Bromophenyl)nicotinic acid

Cat. No.: B13919975
M. Wt: 278.10 g/mol
InChI Key: MRVZPBNFOXXNKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Bromophenyl)-3-pyridinecarboxylic acid is an organic compound that features a bromophenyl group attached to a pyridinecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-3-pyridinecarboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 6-(4-Bromophenyl)-3-pyridinecarboxylic acid may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-3-pyridinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce phenyl derivatives.

Scientific Research Applications

6-(4-Bromophenyl)-3-pyridinecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-3-pyridinecarboxylic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through hydrophobic interactions, while the pyridinecarboxylic acid moiety can participate in hydrogen bonding or ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Chlorophenyl)-3-pyridinecarboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    6-(4-Fluorophenyl)-3-pyridinecarboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    6-(4-Methylphenyl)-3-pyridinecarboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

6-(4-Bromophenyl)-3-pyridinecarboxylic acid is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding properties. Bromine is larger and more polarizable than chlorine or fluorine, which can enhance certain interactions and potentially lead to different biological activities .

Properties

Molecular Formula

C12H8BrNO2

Molecular Weight

278.10 g/mol

IUPAC Name

6-(4-bromophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H8BrNO2/c13-10-4-1-8(2-5-10)11-6-3-9(7-14-11)12(15)16/h1-7H,(H,15,16)

InChI Key

MRVZPBNFOXXNKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.